molecular formula C8H7BrClN3O B13069780 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Katalognummer: B13069780
Molekulargewicht: 276.52 g/mol
InChI-Schlüssel: OVQATDLXFWONOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the reaction of 5-bromofuran-3-carbaldehyde with 4-chloro-3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
  • 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both bromofuran and chloropyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7BrClN3O

Molekulargewicht

276.52 g/mol

IUPAC-Name

1-[(5-bromofuran-3-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3O/c9-7-1-5(4-14-7)2-13-3-6(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12)

InChI-Schlüssel

OVQATDLXFWONOD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1CN2C=C(C(=N2)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.